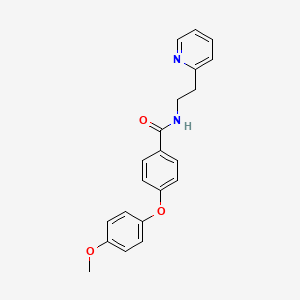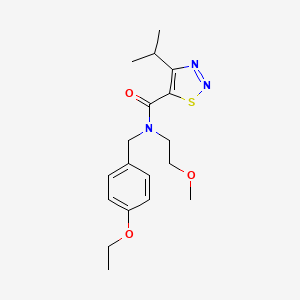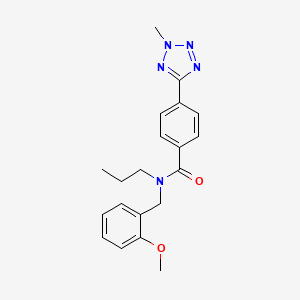
(1,3-benzodioxol-4-ylmethyl)butyl(2-furylmethyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,3-benzodioxol-4-ylmethyl)butyl(2-furylmethyl)amine, also known as 2C-B-Fly, is a synthetic psychedelic compound that belongs to the phenethylamine and benzodioxole chemical classes. It was first synthesized in 1996 by Aaron P. Monte and is structurally similar to 2C-B, a well-known psychedelic compound. Due to its unique chemical structure, 2C-B-Fly has gained interest among researchers as a potential tool for scientific research.
作用机制
The exact mechanism of action of (1,3-benzodioxol-4-ylmethyl)butyl(2-furylmethyl)amine is not fully understood, but it is believed to act as a partial agonist at the 5-HT2A receptor, which is a target for many psychedelic compounds. By binding to this receptor, (1,3-benzodioxol-4-ylmethyl)butyl(2-furylmethyl)amine can modulate the activity of serotonin, a neurotransmitter that plays a key role in regulating mood, perception, and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (1,3-benzodioxol-4-ylmethyl)butyl(2-furylmethyl)amine are similar to those of other psychedelic compounds. It can produce changes in heart rate, blood pressure, and body temperature, as well as alter the activity of various neurotransmitters in the brain. These effects can lead to altered states of consciousness, changes in perception, and visual hallucinations.
实验室实验的优点和局限性
One advantage of using (1,3-benzodioxol-4-ylmethyl)butyl(2-furylmethyl)amine in scientific research is its potency and selectivity for the 5-HT2A receptor. This makes it a useful tool for studying the role of this receptor in various physiological and behavioral processes. However, one limitation of using (1,3-benzodioxol-4-ylmethyl)butyl(2-furylmethyl)amine is its potential for abuse and its legal status in many countries. Researchers must take care to follow ethical guidelines and legal regulations when using this compound in their experiments.
未来方向
There are many potential future directions for research on (1,3-benzodioxol-4-ylmethyl)butyl(2-furylmethyl)amine. One area of interest is its potential therapeutic use in treating various psychiatric disorders, such as depression and anxiety. Another area of interest is its use as a tool for studying the neural mechanisms underlying altered states of consciousness and the role of the 5-HT2A receptor in these processes. Additionally, further research is needed to better understand the long-term effects of (1,3-benzodioxol-4-ylmethyl)butyl(2-furylmethyl)amine on the brain and body, as well as its potential for abuse and addiction.
合成方法
The synthesis of (1,3-benzodioxol-4-ylmethyl)butyl(2-furylmethyl)amine involves a multi-step process that starts with the reaction of 1,3-benzodioxole with butylamine to form (1,3-benzodioxol-4-ylmethyl)butylamine. This intermediate is then reacted with 2-furylacetic acid to form (1,3-benzodioxol-4-ylmethyl)butyl(2-furylmethyl)amine, which is the final product. The synthesis of (1,3-benzodioxol-4-ylmethyl)butyl(2-furylmethyl)amine is relatively simple and can be carried out in a laboratory setting.
科学研究应用
(1,3-benzodioxol-4-ylmethyl)butyl(2-furylmethyl)amine has been used in scientific research to study its effects on the central nervous system. It is a potent psychedelic compound that can produce altered states of consciousness, visual hallucinations, and changes in perception. Researchers have used (1,3-benzodioxol-4-ylmethyl)butyl(2-furylmethyl)amine to study the mechanisms underlying these effects and to gain a better understanding of the brain's response to psychedelic compounds.
属性
IUPAC Name |
N-(1,3-benzodioxol-4-ylmethyl)-N-(furan-2-ylmethyl)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-2-3-9-18(12-15-7-5-10-19-15)11-14-6-4-8-16-17(14)21-13-20-16/h4-8,10H,2-3,9,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTLQTKIDSPVBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=C2C(=CC=C1)OCO2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-{[benzyl(1,3-thiazol-2-ylmethyl)amino]methyl}quinolin-6-yl)acetamide](/img/structure/B5904159.png)


![5-ethyl-N-[1-(1-ethylpropyl)-4-methyl-1H-pyrazol-5-yl]-1,3-oxazole-4-carboxamide](/img/structure/B5904180.png)
![2-(1-{1-[3-(4-pyridinyl)propanoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)-2-propanol trifluoroacetate (salt)](/img/structure/B5904187.png)
![2-[(2-chlorobenzyl)thio]-N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]acetamide](/img/structure/B5904190.png)

![ethyl [(2-furylmethyl)(2-morpholin-4-ylethyl)amino]acetate](/img/structure/B5904209.png)
![2-[(2-chlorobenzyl)thio]-N-[2-(pyridin-3-ylamino)ethyl]acetamide](/img/structure/B5904216.png)

![5-methyl-4-(1-methyl-1H-pyrazol-4-yl)-N-[3-(1H-pyrazol-1-yl)propyl]pyrimidin-2-amine](/img/structure/B5904235.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methylacetamide](/img/structure/B5904242.png)
![N-{[4-(hydroxymethyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(2-propyl-1H-benzimidazol-1-yl)propanamide](/img/structure/B5904245.png)
![N-isopropyl-3-[methyl(methylsulfonyl)amino]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B5904250.png)